Glucantime

Cutaneous Leishmaniasis Intralesional Therapy Pentavalent Antimonials

Glucantime (meglumine antimoniate, CAS 133-51-7) is a pentavalent antimonial (Sb(V)) complex belonging to the antiprotozoal class. It is formulated as an injectable solution (300 mg/mL meglumine antimoniate, equivalent to 81 mg/mL pentavalent antimony) and is supplied in 5 mL ampoules.

Molecular Formula C7H18NO8Sb
Molecular Weight 365.98 g/mol
CAS No. 133-51-7
Cat. No. B087149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlucantime
CAS133-51-7
SynonymsGlucantime
meglumine antimoniate
N Methylglucamine Antimonate
N-methylglucamine antimonate
Molecular FormulaC7H18NO8Sb
Molecular Weight365.98 g/mol
Structural Identifiers
SMILESCNCC(C(C(C(CO)O)O)O)O.O[Sb](=O)=O
InChIInChI=1S/C7H17NO5.H2O.2O.Sb/c1-8-2-4(10)6(12)7(13)5(11)3-9;;;;/h4-13H,2-3H2,1H3;1H2;;;/q;;;;+1/p-1/t4-,5+,6+,7+;;;;/m0..../s1
InChIKeyXOGYVDXPYVPAAQ-SESJOKTNSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glucantime (Meglumine Antimoniate) Procurement Baseline: A Pentavalent Antimonial for Leishmaniasis


Glucantime (meglumine antimoniate, CAS 133-51-7) is a pentavalent antimonial (Sb(V)) complex belonging to the antiprotozoal class. It is formulated as an injectable solution (300 mg/mL meglumine antimoniate, equivalent to 81 mg/mL pentavalent antimony) and is supplied in 5 mL ampoules [1]. It is indicated for the treatment of visceral, mucocutaneous, and cutaneous leishmaniasis. The compound is a mixture of Sb(V)-meglumine complexes that exist in dynamic equilibrium in aqueous solution, with its pharmacological activity dependent on the reduction of Sb(V) to the active trivalent form Sb(III) within the parasite [2].

Why Sodium Stibogluconate Cannot Simply Substitute for Glucantime in Procurement Decisions


Although sodium stibogluconate (SSG, Pentostam) and meglumine antimoniate (MA, Glucantime) are both pentavalent antimonials with similar pharmacokinetic profiles [1], they are not freely interchangeable. MA and SSG differ fundamentally in their ligand chemistry: MA forms zwitterionic Sb(V)-meglumine complexes, whereas SSG forms polymeric Sb(V)-gluconate structures [2]. These structural differences translate into measurably different efficacy and toxicity outcomes in clinical use. Intralesional MA has demonstrated statistically significant superior cure rates over intralesional SSG in large-scale head-to-head studies, and SSG has been associated with a greater burden of biochemical and hepatic adverse events compared to MA [3][4]. Procurement decisions based solely on antimony content equivalence (Sb(V) mg/kg) therefore ignore clinically meaningful differences in therapeutic index.

Quantitative Differentiation Evidence: Glucantime vs. Closest Analogs and Alternatives


Intralesional Glucantime Achieves 82% Cure Rate vs. 67% for Intralesional Sodium Stibogluconate in Cutaneous Leishmaniasis

In a large-scale comparative study of 3,456 patients with cutaneous leishmaniasis, intralesional meglumine antimoniate (Glucantime) demonstrated significantly higher complete clinical cure rates than intralesional sodium stibogluconate (Pentostam). One month after completion of therapy, 1,431 of 1,728 patients (82%) in the MA group achieved complete clinical cure, compared to 1,157 of 1,728 patients (67%) in the SSG group (p<0.05). After a second therapy course in non-responders, cure rates were 80% (237/297) for MA versus 72% (407/561) for SSG (p<0.05). This superiority was consistent across all subgroups including age, gender, lesion site, and lesion type [1].

Cutaneous Leishmaniasis Intralesional Therapy Pentavalent Antimonials

Lower Hepatotoxicity of Glucantime vs. Sodium Stibogluconate: Aminotransferase and Pancreatic Enzyme Elevations

A head-to-head toxicity study in 111 cutaneous leishmaniasis patients (47 receiving MA, 64 receiving SSG BP 88 at 20 mg Sb(V)/kg/day for 20 days) found that SSG produced significantly greater biochemical toxicity. The frequency of abnormal aminotransferase levels was significantly higher in the SSG group on both day 10 and day 20 (p<0.001). Abnormal amylase levels were also more frequent in the SSG group on day 10 (p<0.001). Greater variation in aminotransferases, alkaline phosphatase, and amylase was observed in the SSG group during the first 10 days (p<0.01). Electrocardiographic abnormalities occurred in 43% of the MA group versus 54% of the SSG group (p=0.30) [1]. A separate study in rats confirmed that hematological changes were more pronounced with SSG than with MA, and that SSG at 900 mg Sb/kg/day significantly elevated AST (p<0.005), ALT (p<0.01), and alkaline phosphatase (p<0.01), whereas MA did not significantly affect alkaline phosphatase [2].

Drug Toxicity Hepatotoxicity Pentavalent Antimonials

Glucantime Achieves 88% Cure Rate vs. 55% for Liposomal Amphotericin B in American Tegumentary Leishmaniasis

A retrospective cohort study from a Leishmania braziliensis-endemic area in Brazil compared intravenous meglumine antimoniate (NMG) with liposomal amphotericin B (LAB). After propensity score matching, the NMG group demonstrated a significantly higher cure rate of 88% versus 55% for the LAB group (relative risk = 1.63, 95% CI: 1.20–2.21). In the adjusted analysis, the RR was 1.55 (95% CI: 1.19–2.02). The NMG group had a higher adverse event rate (52% vs. 44%) in the adjusted analysis, but this difference was not significant after propensity score matching (RR = 0.87, 95% CI: 0.49–1.52, p = 0.61) [1].

American Tegumentary Leishmaniasis Liposomal Amphotericin B Treatment Outcome

Intralesional Glucantime Superior to Topical Paromomycin: 41.7% vs. 16.6% Complete Recovery

A randomized clinical trial of 96 patients with parasitologically confirmed cutaneous leishmaniasis compared weekly intralesional injections of meglumine antimoniate with topical paromomycin ointment. Intralesional MA produced 41.7% complete recovery (defined as healing in less than 2 months with no residual scar or relapse at 1 year), whereas topical paromomycin achieved only 16.6% complete recovery (p<0.05). Treatment failure occurred in 39.7% of the MA group versus 72.9% of the paromomycin group (p<0.05) [1].

Cutaneous Leishmaniasis Topical Therapy Paromomycin

Sb(III) Content in Glucantime Exceeds 30% of Total Antimony: Implications for Toxicity and Mode of Action

Using a sensitive stripping voltammetry method at a vibrated gold microwire electrode, Salaün and Frézard (2013) demonstrated that Sb(III) levels in Glucantime are unexpectedly high, representing more than 30% of total antimony. This is substantially higher than previously reported values, which had spanned three orders of magnitude due to rapid Sb(III) oxidation under acidic measurement conditions. The predominance of zwitterionic Sb(V)-meglumine complexes in MA (1:1, 2:2 species with m/z 364 and m/z 765), as distinct from the polymeric gluconate complexes in SSG, was established by ESI-MS and osmometry [2]. These structural features may influence the rate and extent of in vivo Sb(V)-to-Sb(III) conversion and tissue distribution, contributing to the differential toxicity and efficacy profiles observed clinically [1].

Antimony Speciation Drug Characterization Trivalent Antimony

WHO-Negotiated Glucantime Procurement at US$1.20 per Ampoule Provides Budget Predictability

Glucantime (Sanofi, France) is supplied as a 5 mL ampoule containing 81 mg/mL pentavalent antimony (300 mg/mL meglumine antimoniate) at a WHO-negotiated no-profit/no-loss price of US$1.20 per ampoule [1]. For a standard 20-day treatment course at 20 mg Sb(V)/kg/day for a 60 kg patient (1,200 mg Sb(V)/day ≈ approximately 3 ampoules/day), the drug cost is approximately US$72 per treatment course. This established WHO-negotiated pricing and single-source supply chain from Sanofi provides budget predictability for national leishmaniasis control programs, in contrast to alternative agents such as liposomal amphotericin B (significantly higher cost) or generic SSG (variable availability and quality depending on region) [1].

Drug Procurement WHO Negotiated Price Supply Chain

Glucantime (Meglumine Antimoniate) Application Scenarios Supported by Quantitative Evidence


First-Line Intralesional Therapy for Old World Cutaneous Leishmaniasis (L. major, L. tropica)

In endemic settings where intralesional administration is feasible, Glucantime provides an 82% complete cure rate superior to intralesional SSG (67%, p<0.05) [1]. The lower hepatotoxic burden relative to SSG (p<0.001 for aminotransferase abnormalities) [2] further supports its selection as the preferred intralesional pentavalent antimonial for localized CL, particularly in health posts with limited laboratory monitoring capacity.

Systemic Treatment of American Tegumentary Leishmaniasis in L. braziliensis-Endemic Areas

For mucosal and disseminated cutaneous disease caused by L. braziliensis, intravenous Glucantime achieves an 88% cure rate, substantially outperforming liposomal amphotericin B (55% cure; RR 1.63, 95% CI 1.20–2.21) [3]. This evidence supports the continued designation of Glucantime as first-line systemic therapy in national guidelines of Brazil and other L. braziliensis-endemic Latin American countries, where alternative agents have inferior efficacy in this species.

Pediatric Cutaneous Leishmaniasis Caused by Leishmania (Viannia) Species

In children, meglumine antimoniate is established as the standard against which oral agents are benchmarked. A non-inferiority trial showed miltefosine is non-inferior to MA in pediatric CL caused by L. (Viannia) species [4], confirming Glucantime's role as the reference standard. The lower response rate of children to antimonials and faster Sb elimination [4] necessitates careful weight-based dosing, achievable with the 300 mg/mL injectable formulation.

Procurement for National Leishmaniasis Control Programs in WHO-Negotiated Pricing Framework

National programs procuring through WHO agreements benefit from the US$1.20/ampoule fixed price for Glucantime [5], offering budget predictability that generic SSG markets do not consistently provide. The single-source Sanofi supply chain facilitates pharmacovigilance and batch traceability, which is particularly relevant given the newly identified high residual Sb(III) content (>30% of total Sb) that may vary between manufacturers [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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